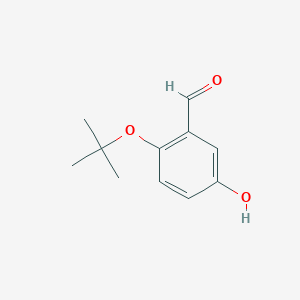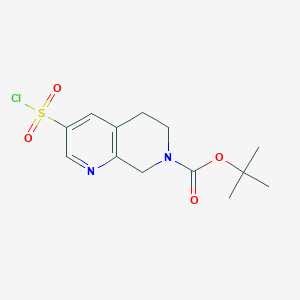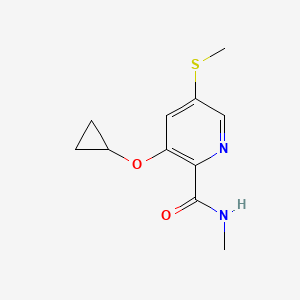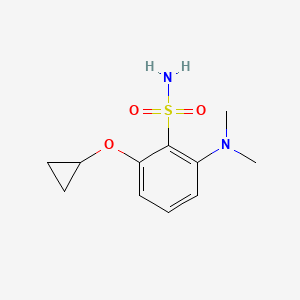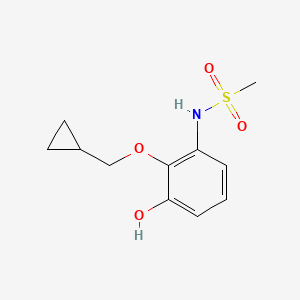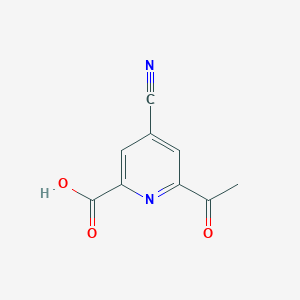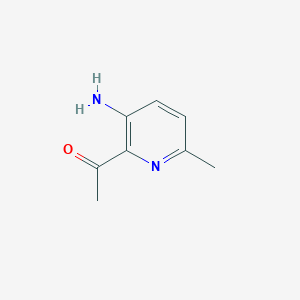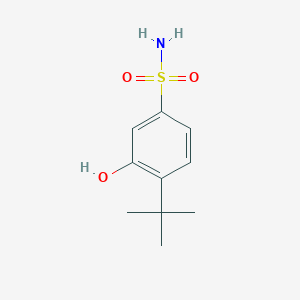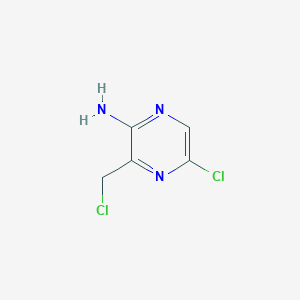
5-Chloro-3-(chloromethyl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(chloromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H5Cl2N3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)pyrazin-2-amine typically involves the chlorination of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(chloromethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .
Aplicaciones Científicas De Investigación
5-Chloro-3-(chloromethyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(chloromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 5-Chloro-1-vinyl-1H-pyrazole
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Chloro-3-(chloromethyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its chloromethyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H5Cl2N3 |
|---|---|
Peso molecular |
178.02 g/mol |
Nombre IUPAC |
5-chloro-3-(chloromethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H5Cl2N3/c6-1-3-5(8)9-2-4(7)10-3/h2H,1H2,(H2,8,9) |
Clave InChI |
VWXSTWUVEWUSJX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)N)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




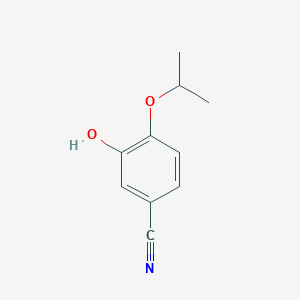
![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)
